N-(Trimethylamine-borane-carbonyl)proline methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

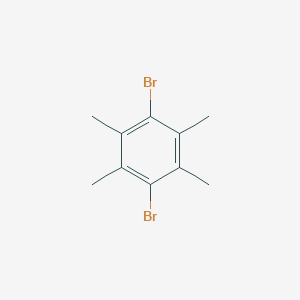

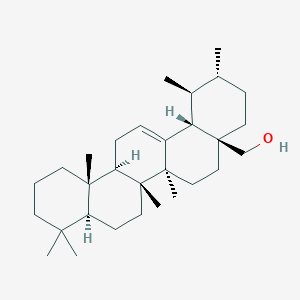

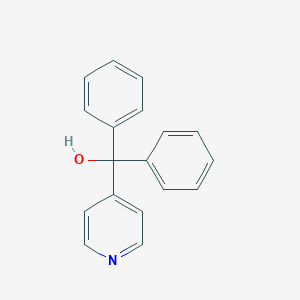

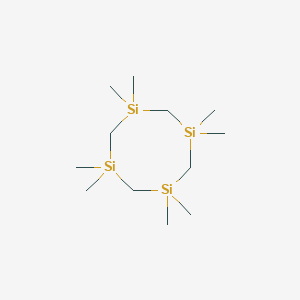

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a compound with the molecular formula C10H19BN2O3 . It is an α-Boron analog of betaine-Pro methyl ester . The molecular weight of this compound is 226.08 g/mol .

Molecular Structure Analysis

The molecular structure of N-(Trimethylamine-borane-carbonyl)proline methyl ester includes a boron atom, which is one of the few elements in the periodic table known to form stable compounds featuring triple bonds . The InChI string of the compound isInChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų and a complexity of 215 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 226.1488726 g/mol .Aplicaciones Científicas De Investigación

1. Reducing Agent in Methylation and Formylation of Amines

The borane-trimethylamine complex is noted for its efficiency as a reducing agent, particularly for the selective methylation and formylation of amines with CO2 under metal-free conditions. This is highlighted in the work of Zhang, Zhang, and Gao (2021), where they demonstrate the use of 6-Amino-2-picoline as a catalyst in the methylation of various secondary amines. Their mechanistic studies reveal that this catalytic system operates similarly to an intramolecular frustrated Lewis pair, effectively activating CO2 (Yanmeng Zhang, He Zhang, & K. Gao, 2021).

2. Application in Vibrational Spectroscopy of Boronate Esters

N-methyliminodiacetic acid (MIDA)-protected boronate esters, including borane-trimethylamine, are significant in spectroscopic studies due to their stability and unique molecular architecture. Reinemann et al. (2011) explored the infrared, Raman, and surface-enhanced Raman spectra of methylboronic acid MIDA ester, comparing these results to electronic structure calculations (Dana N. Reinemann, Ashley M. Wright, J. Wolfe, Gregory S. Tschumper, & N. Hammer, 2011).

3. Synthesis of α-Carbonylalkyl- and β-Hydroxy-Alkyl Boranes

Dembitsky, Tolstikov, and Srebnik (2017) focused on the synthesis of α-carbonylalkyl- and β-hydroxy-alkyl boranes, including compounds like [1.2.3]-diazaborinines, uracyl boronic acids, and [1.2.3.4]-diaza-diboretes. Their review discusses various synthetic approaches and the resulting applications in organic synthesis (V. Dembitsky, G. Tolstikov, & M. Srebnik, 2017).

4. Synthesis of Substituted Boron Analogues of β-Proline

Belfaitah, Isly, and Carboni (2004) investigated the synthesis of 3-boronic esters-substituted pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to alkenyl boronates. They successfully synthesized boron analogues of substituted β-prolines and demonstrated the applications of these compounds in further chemical synthesis (A. Belfaitah, Muriel Isly, & B. Carboni, 2004).

Propiedades

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

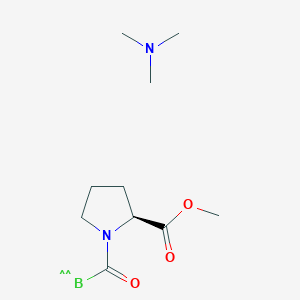

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trimethylamine-borane-carbonyl)proline methyl ester | |

CAS RN |

125893-97-2 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)